

review of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

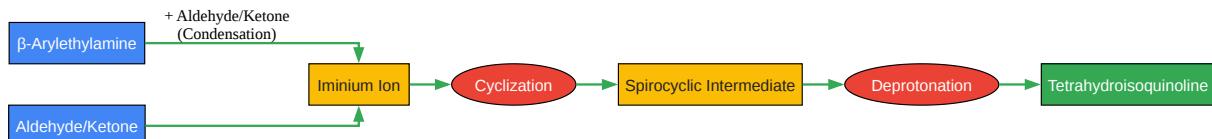
Cat. No.: B103747

[Get Quote](#)

An In-depth Technical Guide on **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid, conformationally constrained structure makes it an attractive scaffold in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this core, with a focus on quantitative data and detailed experimental methodologies.


Physicochemical Properties

Basic information for the core scaffold, **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol**, is summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol [1]
CAS Number	18881-17-9
Appearance	White to slightly pale yellow crystal powder
Melting Point	114-116 °C
Optical Rotation	[α] _{22/D} -97° (c = 1 in methanol)
Purity	≥ 97%

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The general mechanism for this reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow of the Pictet-Spengler reaction.

For the synthesis of 3-substituted THIQs, such as **(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol**, the starting material is typically an optically active amino acid, like L-phenylalanine, which can be converted to the corresponding β -arylethylamine.

Biological Activities of Derivatives

While **(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol** itself is primarily a synthetic intermediate, its derivatives, particularly those derived from the corresponding carboxylic acid, have shown a range of biological activities. These include roles as antithrombotic agents, anticancer agents, and inhibitors of various enzymes.

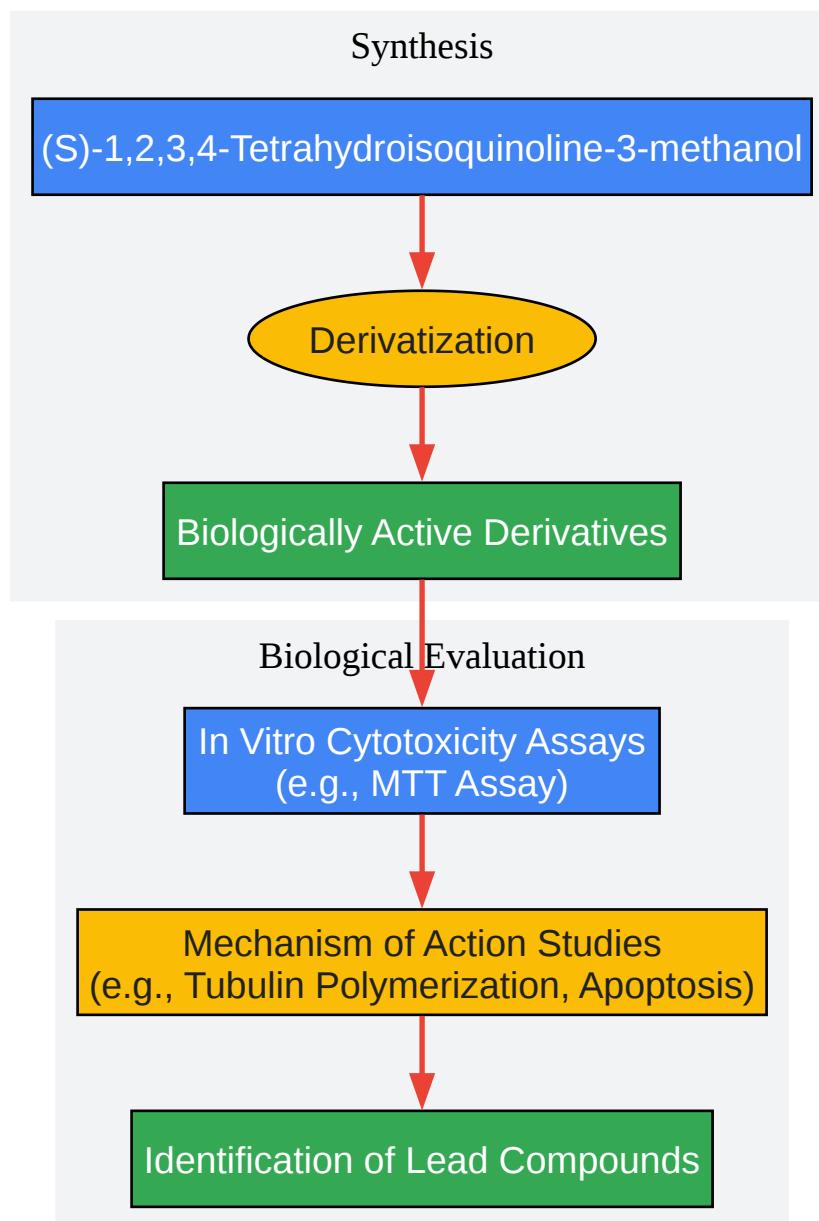
Antithrombotic Activity

Derivatives of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as novel antithrombotic agents. By modifying the carboxylic acid with natural amino acids to form dipeptide analogs, researchers have developed compounds with enhanced potency in inhibiting platelet aggregation.^[2]

Experimental Protocol: In Vitro Platelet Aggregation Assay^[2]

- Preparation of Platelet-Rich Plasma (PRP): Blood is drawn from healthy volunteers and anticoagulated with 3.8% sodium citrate. PRP is obtained by centrifugation at 150 x g for 10 minutes.
- Platelet Count Adjustment: The platelet count in the PRP is adjusted to 3×10^8 platelets/mL with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at 1000 x g for 10 minutes.
- Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer.
- Assay Procedure:
 - Aliquots of PRP are pre-incubated with the test compound or vehicle control at 37°C for 5 minutes.
 - Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), arachidonic acid (AA), platelet-activating factor (PAF), or thrombin.
 - The change in light transmission is recorded for at least 5 minutes.

- Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.


Quantitative Data: Antiplatelet Activity of Dipeptide Analogs[2]

Compound	Amino Acid Moiety	ADP-induced Aggregation IC ₅₀ (μM)	AA-induced Aggregation IC ₅₀ (μM)	PAF-induced Aggregation IC ₅₀ (μM)	Thrombin-induced Aggregation IC ₅₀ (μM)
5a	Gly	2.5 ± 0.2	3.1 ± 0.3	4.2 ± 0.3	5.6 ± 0.4
5b	Ala	2.1 ± 0.2	2.8 ± 0.2	3.9 ± 0.3	5.1 ± 0.4
5h	Ser	0.8 ± 0.1	1.2 ± 0.1	1.9 ± 0.2	2.5 ± 0.2
5l	Phe	1.5 ± 0.1	2.1 ± 0.2	3.2 ± 0.3	4.1 ± 0.3
5q	Trp	1.1 ± 0.1	1.8 ± 0.2	2.8 ± 0.2	3.5 ± 0.3

Anticancer Activity

The tetrahydroisoquinoline scaffold is present in numerous natural and synthetic compounds with anticancer properties.[3] Derivatives of this core have been explored as inhibitors of various cancer-related targets.

One area of investigation involves the development of 1,1-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines which have shown potent dopamine D₂ receptor-blocking activity.[4] Another study focused on tetrahydroisoquinoline stilbene derivatives as tubulin polymerization inhibitors, with some compounds exhibiting outstanding cytotoxicity against cancer cell lines.

[Click to download full resolution via product page](#)

Caption: Workflow for the development of anticancer THIQ derivatives.

Enzyme Inhibition

Derivatives of the THIQ core have been designed as inhibitors of various enzymes. For instance, a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), a target for anticancer drug development.

Conclusion

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a valuable chiral starting material for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not typically the final active pharmaceutical ingredient, its rigid and stereochemically defined structure provides an excellent foundation for the development of potent and selective drugs. The derivatives of this scaffold have shown promise in various therapeutic areas, including thrombosis and oncology. Future research in this area will likely focus on the continued exploration of novel derivatives and the optimization of their pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-N-(L-Aminoacyl)-1,2,3,4-tetrahydroisoquinolines, a class of novel antithrombotic agents: synthesis, bioassay, 3D QSAR, and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [review of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol literature]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103747#review-of-s-1-2-3-4-tetrahydroisoquinoline-3-methanol-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com